rac-benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
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Overview
Description
rac-benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate: is a chiral compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Reaction Conditions: The piperidine derivative undergoes a series of reactions including hydroxylation and esterification.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired racemic mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product isolation is common to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in an alcohol.
Scientific Research Applications
rac-benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- rac-4-Benzyloxy-3-nitrostyrene
- Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate
Uniqueness
rac-benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1290191-77-3 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
LGJNBRYQEIZFMK-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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